molecular formula C13H13Cl2NO3 B14572428 N-(2,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide CAS No. 61669-22-5

N-(2,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide

Cat. No.: B14572428
CAS No.: 61669-22-5
M. Wt: 302.15 g/mol
InChI Key: OWSZXRIDQXUGFE-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide is a chemical compound characterized by the presence of dichlorophenyl and ethoxymethylidene groups attached to an oxobutanamide backbone

Properties

CAS No.

61669-22-5

Molecular Formula

C13H13Cl2NO3

Molecular Weight

302.15 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide

InChI

InChI=1S/C13H13Cl2NO3/c1-3-19-7-10(8(2)17)13(18)16-12-5-4-9(14)6-11(12)15/h4-7H,3H2,1-2H3,(H,16,18)

InChI Key

OWSZXRIDQXUGFE-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)C(=O)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves the reaction of 2,4-dichloroaniline with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one of the chlorine atoms with another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols.

    Substitution: Products may include derivatives with different substituents replacing the chlorine atoms.

Scientific Research Applications

N-(2,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-3-oxobutanamide
  • N-(2,4-Dichlorophenyl)-2-methyl-3-oxobutanamide

Uniqueness

N-(2,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide is unique due to the presence of the ethoxymethylidene group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

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